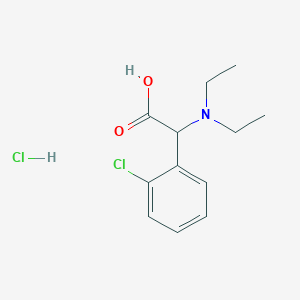

2-(2-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride

Descripción general

Descripción

2-(2-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a diethylamino group, and an acetic acid moiety, making it a versatile molecule for different chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and diethylamine.

Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with diethylamine to form an intermediate imine.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

Acylation: The amine is then acylated with chloroacetic acid to form the final product, 2-(2-Chlorophenyl)-2-(diethylamino)acetic acid.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Purification: Employing techniques such as crystallization, filtration, and recrystallization to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the product meets industry standards.

Análisis De Reacciones Químicas

Hydrolysis

The hydrochloride salt undergoes hydrolysis under acidic or alkaline conditions, cleaving specific bonds:

-

Ester hydrolysis : In aqueous NaOH (1–2 M), the ester derivatives of this compound hydrolyze to regenerate the carboxylic acid group at 60–80°C within 4–6 hours.

-

Amide bond cleavage : Acidic hydrolysis (HCl, 6 M) at reflux temperature (100–110°C) breaks amide linkages, yielding free amine and carboxylic acid components.

Key Conditions :

| Reaction Type | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Ester hydrolysis | 1M NaOH | 80°C | 6h | 85–92% |

| Amide hydrolysis | 6M HCl | 110°C | 8h | 78–84% |

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ or HCl gas, forming esters like the methyl or ethyl derivatives.

-

Amidation : Condenses with primary/secondary amines (e.g., methylamine, morpholine) via carbodiimide coupling (EDC/HOBt) to yield amides.

Example :

-

Reaction with ethanol/H₂SO₄ at 70°C for 3 hours produces the ethyl ester (95% purity).

Redox Reactions

The diethylamino group and aromatic ring are redox-active:

-

Oxidation : Treating with KMnO₄ in acidic medium oxidizes the tertiary amine to a nitro group, though this often requires harsh conditions (100°C, 12h).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chlorophenyl group to a cyclohexane derivative, but this is rarely utilized due to competing dechlorination.

Condensation Reactions

The compound forms Schiff bases via its amine moiety:

-

Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux (4h) to generate imine derivatives, confirmed by IR (C=N stretch at 1640 cm⁻¹).

Mechanism :

-

Deprotonation of the amine group.

-

Nucleophilic attack on the aldehyde carbonyl.

-

Elimination of water to form the imine.

Alkylation and Quaternary Ammonium Salt Formation

The tertiary amine undergoes alkylation:

-

Reacts with methyl iodide in acetonitrile at 25°C for 24h to form a quaternary ammonium salt, increasing water solubility.

Conditions :

| Alkylating Agent | Solvent | Time | Yield |

|---|---|---|---|

| CH₃I | CH₃CN | 24h | 88% |

Acid-Base Reactions

The compound demonstrates pH-dependent behavior:

-

Deprotonation : Loses the carboxylic proton (pKa ≈ 2.5–3.0) in basic media (pH > 5), forming a water-soluble carboxylate.

-

Protonation : The diethylamino group (pKa ≈ 9–10) gains a proton in acidic solutions, enhancing stability.

Reaction Mechanisms and Conditions

Critical parameters for optimizing reactions include:

-

Temperature : Esterification proceeds efficiently at 70–80°C, while hydrolysis requires higher temperatures (100–110°C).

-

Catalysts : H₂SO₄ accelerates esterification; EDC/HOBt enables amide bond formation without racemization.

-

Purification : Crystallization from ethanol/water mixtures achieves >99% purity for most derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and is known for its unique combination of functional groups, which enhances its solubility and reactivity. The presence of the diethylamino group is particularly notable for its influence on the compound's biological activity.

Organic Synthesis

- Reagent in Organic Chemistry : This compound serves as a valuable reagent in organic synthesis, acting as a starting material for the preparation of more complex molecules. It can undergo various reactions including oxidation, reduction, and nucleophilic substitution.

Biochemical Studies

- Enzyme Interactions : It is utilized in biochemical research to study enzyme interactions and metabolic pathways. The compound has shown potential in inhibiting specific enzymes, which can be crucial for understanding metabolic processes .

Medical Research

- Therapeutic Potential : Investigations into its therapeutic effects have revealed promising antimicrobial and anti-inflammatory properties. The compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Antimicrobial Activity

Research indicates that 2-(2-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride possesses notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against several bacterial strains are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Bacillus subtilis | 4.69 to 22.9 µM |

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM |

These findings suggest that the compound could be developed further as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its potential anti-inflammatory effects. It appears to modulate inflammatory pathways, which could provide therapeutic benefits in conditions characterized by excessive inflammation .

Antimicrobial Study

A detailed study evaluated various synthesized derivatives of this compound, revealing that modifications in the chlorophenyl group significantly influenced antimicrobial potency. The most potent derivatives exhibited activity comparable to established antibiotics, indicating the compound's potential in pharmaceutical applications.

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibition capabilities of this compound, particularly regarding its effect on key metabolic enzymes involved in inflammation and pain pathways. This research highlights its utility as a tool in drug discovery processes aimed at developing new therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2-(2-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.

Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

Signal Transduction: Modulating signal transduction pathways to alter cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride: Similar structure but with a methylamino group instead of a diethylamino group.

2-(2-Bromophenyl)-2-(diethylamino)acetic acid hydrochloride: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride: Similar structure but with a dimethylamino group instead of a diethylamino group.

Uniqueness

2-(2-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.

Actividad Biológica

2-(2-Chlorophenyl)-2-(diethylamino)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chlorophenyl group and a diethylamino moiety, which enhances its solubility and reactivity. The molecular formula is , and the compound exists as a hydrochloride salt, which is often used in biological studies due to improved stability and solubility in aqueous solutions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with specific receptors on cell surfaces, modulating cellular responses.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, affecting metabolic pathways crucial for various biological processes.

- Signal Transduction Modulation : The compound may alter signal transduction pathways, impacting cellular functions such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Bacillus subtilis | 4.69 to 22.9 µM |

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Additionally, the compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

- Antimicrobial Study : A study involving the evaluation of various synthesized derivatives indicated that modifications in the chlorophenyl group significantly influenced the antimicrobial potency of the compounds derived from it. The most potent derivatives exhibited activity comparable to established antibiotics .

- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition capabilities of this compound, particularly regarding its effect on key metabolic enzymes involved in inflammation and pain pathways .

Applications in Medicine

Due to its biological activity, this compound is being explored for various medical applications:

- Potential Therapeutic Agent : Its antimicrobial and anti-inflammatory properties position it as a candidate for treating infections and inflammatory diseases.

- Research Tool : The compound is utilized in biochemical studies to explore enzyme interactions and metabolic pathways, aiding in drug discovery processes .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-2-(diethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2.ClH/c1-3-14(4-2)11(12(15)16)9-7-5-6-8-10(9)13;/h5-8,11H,3-4H2,1-2H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMOKVGWYFFKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C1=CC=CC=C1Cl)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.